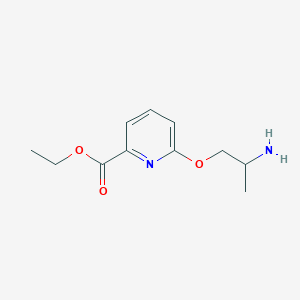![molecular formula C13H17ClFNO2 B13517867 tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate](/img/structure/B13517867.png)
tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a fluoroethyl group attached to a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-chlorophenyl)-2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions to yield reduced derivatives.
Substitution: Substitution reactions involving the replacement of functional groups in the compound are common. For example, halogenation or alkylation reactions can be performed to modify the chemical structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, this compound is used to investigate the effects of carbamate derivatives on biological systems. It is studied for its potential interactions with enzymes and proteins, providing insights into biochemical processes.
Medicine: The compound is explored for its potential therapeutic applications. It is studied for its pharmacological properties and its ability to interact with specific molecular targets in the body. Research is ongoing to determine its efficacy and safety as a potential drug candidate.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it valuable for various industrial applications, including the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
- tert-Butyl N-(3-chloropropyl)carbamate
- tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Comparison: tert-Butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications.
Properties
Molecular Formula |
C13H17ClFNO2 |
|---|---|
Molecular Weight |
273.73 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate |
InChI |
InChI=1S/C13H17ClFNO2/c1-13(2,3)18-12(17)16-11(8-15)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3,(H,16,17) |
InChI Key |
UJHOQKLWXVNIDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CF)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


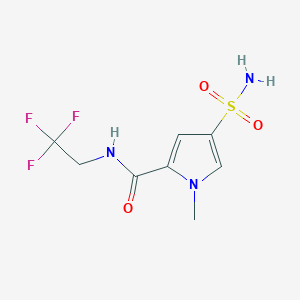
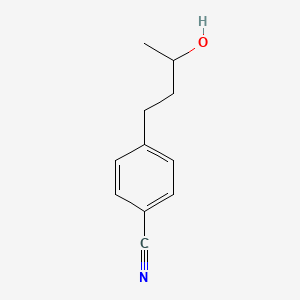
![rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate](/img/structure/B13517794.png)
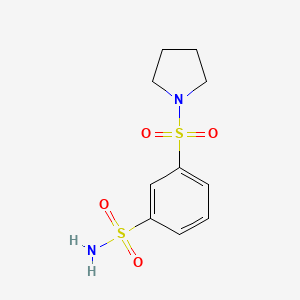
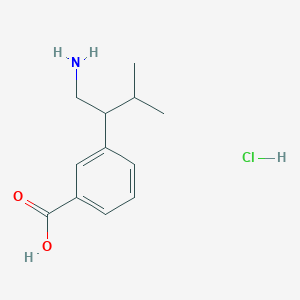
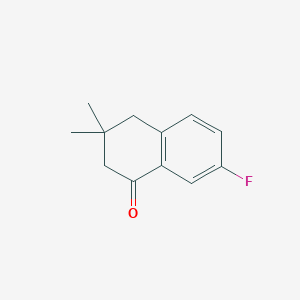
![methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride](/img/structure/B13517822.png)
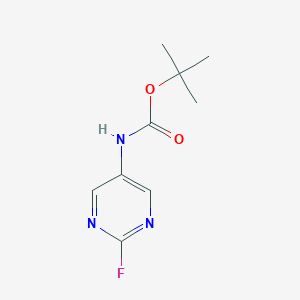
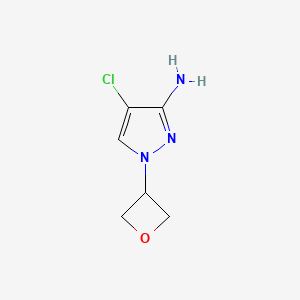


![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
